![molecular formula C16H16N2O2S B5709653 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as HMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of HMBC involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, insulin resistance, and neuroinflammation. HMBC has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to cancer cell death. HMBC also inhibits the activity of protein tyrosine phosphatase 1B, which is involved in insulin resistance, leading to improved insulin sensitivity. Additionally, HMBC inhibits the activity of cyclooxygenase-2, which is involved in neuroinflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
HMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. HMBC has been found to induce apoptosis and suppress angiogenesis in cancer cells, leading to the inhibition of cancer cell growth. HMBC has also been found to improve insulin sensitivity and reduce hyperglycemia in diabetic animals. Additionally, HMBC has been shown to protect against oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
HMBC has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, HMBC also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for HMBC research, including the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for HMBC could increase its availability for research purposes. Further studies are also needed to determine the optimal dosage and administration of HMBC for its potential therapeutic applications.
Synthesemethoden
HMBC can be synthesized through the reaction between 2-hydroxy-5-methylbenzenesulfonamide and 2-methylbenzoyl isothiocyanate. The reaction results in the formation of HMBC as a white crystalline solid with a melting point of 164-166°C.
Wissenschaftliche Forschungsanwendungen
HMBC has been studied for its potential applications in various fields of scientific research, including cancer treatment, diabetes management, and neuroprotection. In cancer treatment, HMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes management, HMBC has been found to improve insulin sensitivity and reduce hyperglycemia. In neuroprotection, HMBC has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14(19)13(9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNUWANCFHQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

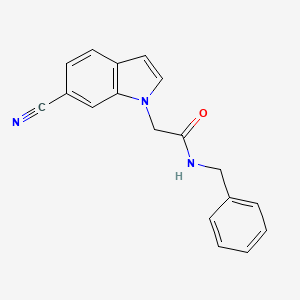
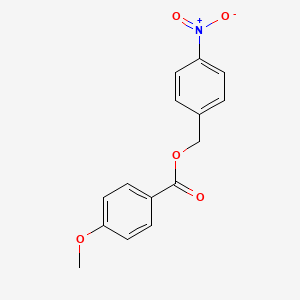



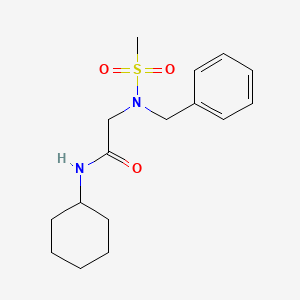
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
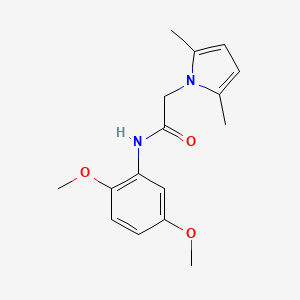
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
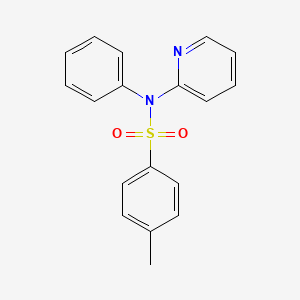
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)